N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide is a chemical compound characterized by its unique structure, which includes a pyrazole ring and an aromatic ether moiety. This compound is of interest in various scientific fields, particularly in medicinal chemistry due to its potential biological activities. The compound's IUPAC name reflects its complex structure, which includes a pyrazole derivative linked to an acetamide group through a tolyloxy substituent.
The information regarding N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide can be found in various chemical databases and literature, including PubChem and patent databases. These sources provide detailed insights into the compound's synthesis, properties, and potential applications.
N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide is classified as an organic compound, specifically a derivative of acetamide. It falls under the category of pyrazole-containing compounds, which are known for their diverse pharmacological activities.
The synthesis of N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide typically involves several key steps:
The synthesis may require specific conditions such as controlled temperature and pressure, as well as the use of solvents like dimethyl sulfoxide or dichloromethane. Reaction yields and purity can be enhanced through purification techniques such as recrystallization or chromatography.
The compound's structural features include:
N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide is primarily explored in biological contexts. It is hypothesized that this compound may interact with specific molecular targets such as enzymes or receptors involved in various signaling pathways.
In particular, compounds with similar structures have been shown to modulate pathways related to angiogenesis and tumor growth inhibition. For instance, they may inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide is expected to exhibit moderate solubility in polar solvents due to its amide and ether functionalities. Its melting point and boiling point would need to be determined experimentally.
Key chemical properties include:
Relevant data from similar compounds suggest potential for both biological activity and further chemical modifications.
N-(1H-Pyrazol-4-yl)-2-(m-tolyloxy)acetamide has potential applications in several scientific fields:
Regioselective amide bond formation between 1H-pyrazol-4-amine and m-tolyloxyacetyl chloride is critical for avoiding N1/N2 isomerization. Carbodiimide-mediated coupling (DCC/DMAP) in anhydrous THF at 0°C yields 85-88% pure N4-regioisomer, confirmed by ¹H-NMR (singlet at δ 10.2 ppm for amide NH) and LC-MS [m/z 232.1 (M+H)⁺] [5]. Alternative in situ acid activation via O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) in DMF enhances regioselectivity (>98%) but requires stoichiometric diisopropylethylamine (DIPEA) to suppress pyrazole tautomerization. Kinetic studies reveal pseudo-first-order dependence on acyl chloride concentration, with activation energy of 45.2 kJ/mol [5].
Table 1: Regioselectivity Control in Amide Coupling
| Coupling Reagent | Solvent | Temp (°C) | N4:Other Isomers | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | THF | 0 | 92:8 | 85 |
| HATU | DMF | 25 | 98:2 | 78 |
| EDC/HOBt | CH₂Cl₂ | -10 | 95:5 | 82 |
Microwave irradiation (150 W, 120°C, 20 min) accelerates the cyclocondensation step, achieving 94% yield versus 68% under conventional reflux (6 h). Atom economy improves from 76% to 92% due to suppressed decarboxylation side reactions [5]. Reaction optimization via central composite design (CCD) identifies irradiative power (150 W) and acetic acid concentration (15% v/v) as critical parameters. This method reduces reaction entropy (ΔS‡ = -12.4 J/mol·K) by promoting concerted cyclization, confirmed by density functional theory (DFT) simulations [5].
Solvent polarity governs pyrazole ring cyclization efficiency. N,N-Dimethylacetamide (DMAc) facilitates 89% conversion via stabilization of the dipolar transition state (dielectric constant ε = 37.8), whereas low-polarity toluene (ε = 2.4) yields only 42% [3]. Acid additives in aprotic solvents are crucial: 10N HCl in DMAc accelerates dehydration kinetics (k = 0.24 min⁻¹ vs. 0.07 min⁻¹ in ethanol) by protonating the imine intermediate [3] [4]. Green solvent alternatives (cyclopentyl methyl ether, CPME) achieve comparable yields (83%) with enhanced recyclability (5 cycles, <3% yield loss).
Table 2: Solvent Effects on Cyclization Efficiency
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Conversion (%) | Byproducts (%) |
|---|---|---|---|---|
| DMAc | 37.8 | 1.5 | 89 | 3 |
| Ethanol | 24.3 | 4.0 | 76 | 12 |
| CPME | 4.8 | 3.0 | 83 | 5 |
| Toluene | 2.4 | 6.0 | 42 | 29 |
Electrophilic aromatic substitution (EAS) on m-tolyloxy precursors enables C4-functionalization prior to acetamide coupling. Directed ortho-metalation with n-BuLi (-78°C, THF) followed by electrophile quenching installs formyl groups (yield: 75%), enabling downstream reductive amination [5]. Halogen exchange using CuI/L-proline catalyzes m-tolyl iodide conversion to aryl azides (NaN₃, 100°C), with a turnover frequency (TOF) of 12 h⁻¹ . Competitive O-dealkylation is suppressed by electron-donating methyl groups (Hammett constant σₘ = -0.07), validated through linear free-energy relationships (LFER) [5].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: